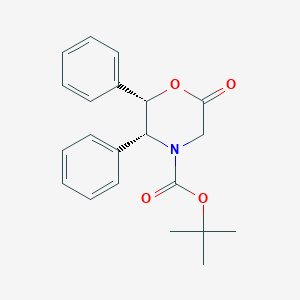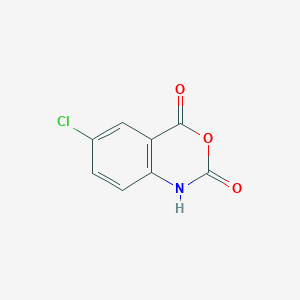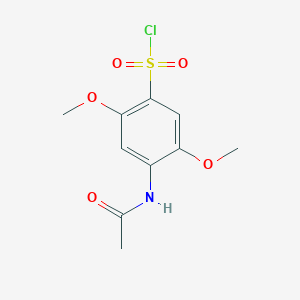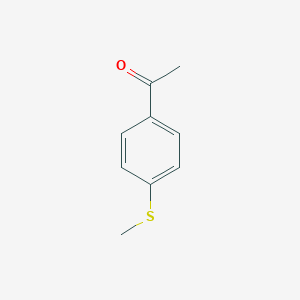
ペルフルオロヘプタンスルホン酸
概要
説明
Perfluoroheptanesulfonic acid is a synthetic chemical compound belonging to the family of perfluorinated and polyfluorinated alkyl substances. It is characterized by its high thermal and chemical stability, making it a valuable compound in various industrial applications. The molecular formula of perfluoroheptanesulfonic acid is C7HF15O3S, and it is known for its strong acidic properties .
科学的研究の応用
Perfluoroheptanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Studies have investigated its effects on biological systems, including its bioaccumulation and potential toxicity.
Medicine: Research is ongoing to understand its impact on human health and its potential use in medical applications.
Industry: It is used in the production of water and oil-repellent coatings, firefighting foams, and as a processing aid in the manufacture of fluoropolymers
Safety and Hazards
作用機序
The mechanism of action of perfluoroheptanesulfonic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt cellular processes. The strong carbon-fluorine bonds contribute to its persistence in the environment and biological systems. It can induce oxidative stress and affect cellular signaling pathways, leading to potential toxic effects .
Similar Compounds:
- Perfluorohexanesulfonic acid
- Perfluorooctanesulfonic acid
- Perfluorononanesulfonic acid
Comparison: Perfluoroheptanesulfonic acid is unique due to its specific chain length and the resulting properties. Compared to perfluorohexanesulfonic acid, it has a longer carbon chain, which can influence its hydrophobicity and bioaccumulation potential. Perfluorooctanesulfonic acid, with an even longer chain, is known for its widespread use and environmental persistence. Each compound has distinct applications and regulatory considerations based on their chemical properties and potential health impacts .
生化学分析
. It is one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs). .
Biochemical Properties
Perfluoroheptanesulfonic acid has a seven carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, Perfluoroheptanesulfonic acid binds to blood albumin .
Cellular Effects
Perfluoroheptanesulfonic acid induces malformations in zebrafish larvae . Prenatal exposure to Perfluoroheptanesulfonic acid is associated with decreased birth weight .
Molecular Mechanism
It is known that the strength of its carbon-fluorine bonds allows it to persist in the environment and in living organisms .
Temporal Effects in Laboratory Settings
Due to its persistence in the environment and in living organisms, it is likely that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Perfluoroheptanesulfonic acid vary with different dosages in animal models. For example, it has been found to induce malformations in zebrafish larvae .
Metabolic Pathways
It is known to bind to blood albumin in humans .
Transport and Distribution
Due to its persistence in the environment and in living organisms, it is likely that it accumulates in certain tissues .
Subcellular Localization
Due to its persistence in the environment and in living organisms, it is likely that it is found in various compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Perfluoroheptanesulfonic acid can be synthesized through the electrochemical fluorination of heptanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the fluorination reaction. The reaction conditions typically include low temperatures and controlled current densities to ensure the complete fluorination of the heptanesulfonic acid .
Industrial Production Methods: Industrial production of perfluoroheptanesulfonic acid follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The production is carried out in a controlled environment to ensure safety and efficiency .
化学反応の分析
Types of Reactions: Perfluoroheptanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form perfluoroheptanesulfonate.
Reduction: Reduction reactions are less common due to the stability of the perfluorinated carbon chain.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Perfluoroheptanesulfonate.
Substitution: Various substituted perfluoroheptanesulfonic acid derivatives depending on the nucleophile used.
特性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O3S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGQVDSRYXATEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15SO3H, C7HF15O3S | |
| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059920 | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375-92-8 | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential developmental effects of Perfluoroheptanesulfonic acid (PFHpS) exposure?
A1: Research suggests that PFHpS, along with other perfluoroalkyl sulfonic acids (PFSAs), can negatively impact development. Studies in zebrafish showed that exposure to PFHpS during early development led to a specific set of abnormalities, including body axis and swim bladder defects, and hyperactivity. [] This suggests potential developmental neurotoxicity as a significant concern for this class of chemicals. Interestingly, the study observed a correlation between the length of the carbon chain in sulfonic acid PFAS and the potency of developmental neurotoxicity, but not developmental toxicity. [] This highlights the complex relationship between PFAS structure and toxicity.
Q2: How does the structure of Perfluoroheptanesulfonic acid (PFHpS) relate to its ability to interact with human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1)?
A2: Research indicates that the carbon chain length of PFHpS and other PFSAs plays a crucial role in their ability to inhibit human placental 3β-HSD1 activity. [] PFHpS, with its seven-carbon chain, demonstrated significant inhibitory effects, although less potent than Perfluorooctanesulfonic acid (PFOS) with an eight-carbon chain, and Perfluorodecanesulfonic acid (PFDS) with a ten-carbon chain. [] This suggests a "V-shaped" relationship between carbon chain length and inhibitory potency, peaking at PFOS. [] Molecular docking analysis further revealed that PFSA molecules bind to the steroid-binding site of 3β-HSD1, and the length of the carbon chain directly influences the strength of this interaction. []
Q3: Can Perfluoroheptanesulfonic acid (PFHpS) be detected in human samples, and if so, what does this indicate?
A3: Yes, PFHpS has been detected in human serum samples. In a study focusing on firefighters potentially exposed to PFAS through Aqueous Film Forming Foams (AFFF), PFHpS was found at significantly higher levels compared to a control group. [] This suggests occupational exposure to PFHpS through specific firefighting foams. Furthermore, the study highlighted the importance of using advanced analytical techniques like Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS) for identifying novel and less commonly reported fluorinated chemicals like PFHpS in human samples. []
Q4: What is the environmental concern surrounding Perfluoroheptanesulfonic acid (PFHpS)?
A4: As a member of the PFAS group, PFHpS raises environmental concerns due to its persistence and potential for bioaccumulation. Although not as extensively studied as other PFAS like PFOS, its presence in environmental matrices like soil and its detection in human samples warrants attention. [, ] The identification of PFHpS in soil treated with electrodialytic remediation further emphasizes the need for comprehensive analysis and monitoring of emerging PFAS during environmental remediation efforts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















